

Troparil DAT Ki 49.8 nM versus cocaine 241 nM

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Compound Focus: Troparil

CAS No.: 50372-80-0

Cat. No.: S590007

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Quantitative Data Comparison

The table below summarizes key pharmacological parameters for **Troparil** and Cocaine, based on information available in the search results.

Parameter	Troparil	Cocaine
DAT Inhibition Potency	A few times more potent than cocaine [1]	Benchmark compound [1]
SERT Inhibition Potency	Less potent as a serotonin reuptake inhibitor [1]	More potent as a serotonin reuptake inhibitor than Troparil [1]
Duration of Action	Duration spans a few times longer than cocaine [1]	Shorter duration of action [1]
Key Structural Feature	Phenyl ring directly connected to tropane ring (non-hydrolyzable C-C bond) [1]	Ester linkage [1]
Local Anesthetic Action	Lacks local anesthetic action (pure stimulant) [1]	Has local anesthetic action [1]
Cardiotoxicity	Slightly less cardiotoxic than cocaine [1]	Used as a cardiotoxicity benchmark [1]

Parameter	Troparil	Cocaine
Reinforcing Effects	Similar effects to cocaine in animal studies, but illicit recreational use is rare [1]	High reinforcing efficacy, high abuse liability [1]

Experimental Protocols for Key Assays

For researchers looking to replicate or compare data, here are methodologies for core experiments used to characterize such compounds.

1. Radioligand Binding Assay to Determine DAT Affinity

- **Purpose:** To measure the affinity (K_i) of a compound for the Dopamine Transporter (DAT).
- **Key Reagents:**
 - Membrane preparations from cells or tissue expressing the DAT (e.g., rat striatum, transfected LLC-PK1 cells) [2].
 - Radiolabeled DAT ligand, such as [^3H]WIN 35,428 (also known as [^3H]CFT) [2] or [^3H]GBR 12783 [3].
 - The test compound (e.g., **Troparil** or Cocaine) at various concentrations.
- **Methodology:**
 - Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of the test compound [2].
 - Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive DAT inhibitor (e.g., 10 μM nomifensine or benztropine).
 - After reaching equilibrium, the reaction is terminated by rapid filtration to separate bound from free radioligand.
 - The amount of bound radioactivity is quantified using a scintillation counter.
- **Data Analysis:** The inhibition constant (K_i) is calculated from the IC_{50} (concentration that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation [4] [5].

2. In Vivo Microdialysis for Neurochemical Effects

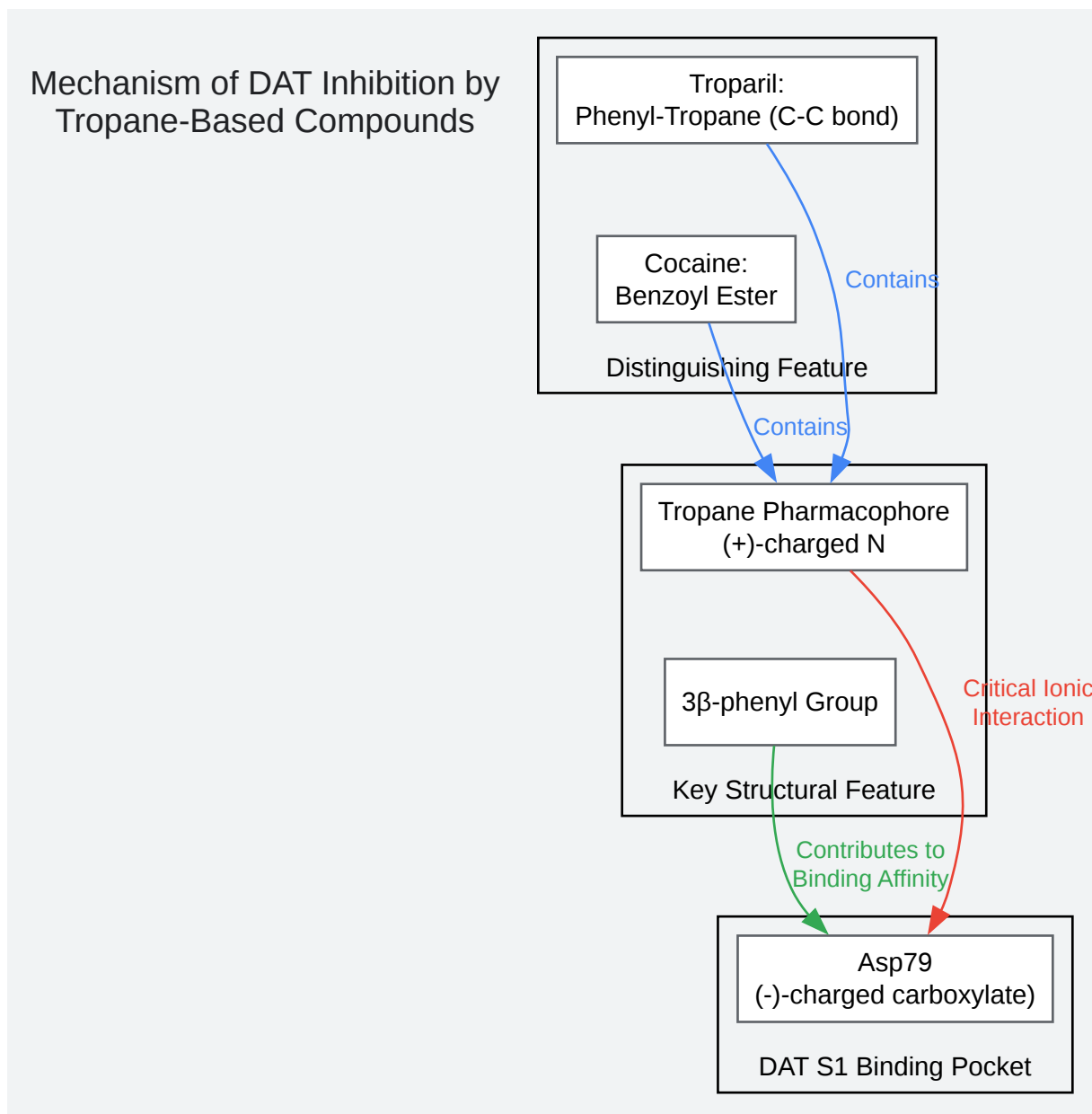
- **Purpose:** To measure changes in extracellular neurotransmitter levels (e.g., dopamine) in specific brain regions (e.g., nucleus accumbens) in response to drug administration.
- **Key Reagents:**
 - Live animals (typically rats) with surgically implanted microdialysis guide cannulae targeting the brain region of interest [6].

- A microdialysis pump and probes.
- High-performance liquid chromatography (HPLC) with electrochemical detection (EC) for analyzing dialysate dopamine levels.
- **Methodology:**
 - A microdialysis probe is inserted into the guide cannula, and artificial cerebrospinal fluid (aCSF) is perfused at a low, constant flow rate.
 - After a stable baseline is established, the test compound (e.g., **Troparil** or Cocaine) is administered systemically (e.g., intraperitoneally) [6].
 - Dialysate samples are collected at regular intervals (e.g., every 5-20 minutes) before and after drug administration.
 - The samples are analyzed via HPLC-EC to determine the concentration of dopamine.
- **Data Analysis:** Extracellular dopamine concentrations are expressed as a percentage of baseline. The time course and magnitude of the dopamine increase are compared between different compounds [6].

Mechanism of Action and Binding

Both **Troparil** and Cocaine are competitive inhibitors that bind to the central **S1 substrate binding site** of the DAT, which is formed by transmembrane domains 1, 3, 6, and 8 [2] [7]. This binding physically blocks dopamine from entering the transporter, inhibiting its reuptake and increasing its concentration in the synaptic cleft.

The core of their interaction with DAT is the **tropane pharmacophore**. The positively charged nitrogen of the tropane ring forms a critical interaction with the negatively charged aspartate residue (Asp79 in hDAT) in the binding pocket [2]. The diagram below illustrates this shared binding mechanism.



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Research Implications and Context

The data suggests that while **Troparil** is a more potent and longer-acting DAT inhibitor than cocaine, its abuse potential appears to be lower. This may be related to its slower pharmacokinetics and lack of serotonergic activity, factors known to influence the rewarding effects of stimulants [1] [3].

The search also reveals a nuanced understanding of DAT inhibition. Not all DAT blockers have the same behavioral outcomes, leading to hypotheses that compounds may stabilize different conformational states of the transporter or have other allosteric effects [2] [3]. Furthermore, novel therapeutic strategies are being explored, such as developing "atypical" DAT inhibitors with slow-onset, long-lasting effects for agonist-replacement therapy, and even innovative approaches like engineered cocaine-gated ion channels to counteract addiction [5] [8].

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